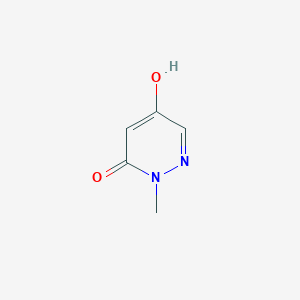
Temocaprilhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temocaprilhydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and for improving prognosis in coronary artery diseases, including acute myocardial infarction . This compound is approved for use in Japan and South Korea but not in the United States .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Temocaprilhydrochloride involves the formation of its active metabolite, temocaprilat, which contains a thiazepine ring . The synthetic route typically includes the following steps:
- Formation of the thiazepine ring.
- Introduction of the carboxyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process includes:
- Bulk synthesis of the intermediate compounds.
- Purification through crystallization or chromatography.
- Conversion to the hydrochloride salt and final formulation .
Analyse Chemischer Reaktionen
Types of Reactions
Temocaprilhydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thiazepine ring to its oxidized form.
Reduction: Reduction of the carboxyl group to its corresponding alcohol.
Substitution: Substitution reactions involving the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include:
- Oxidized thiazepine derivatives.
- Reduced alcohol derivatives.
- Substituted thiazepine compounds .
Wissenschaftliche Forschungsanwendungen
Temocaprilhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Temocaprilhydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The inhibition of ACE leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Natriuresis: Increased excretion of sodium in the urine.
Modulation of Sympathetic Nervous System: Reduction in sympathetic nervous system activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetics.
Captopril: The first ACE inhibitor discovered, with a sulfhydryl group instead of a carboxyl group.
Fosinopril: Contains a phosphinyl group and has different pharmacokinetic properties.
Uniqueness
Temocaprilhydrochloride is unique due to its rapid onset of action and tighter vascular ACE binding compared to other ACE inhibitors . Its excretion through both bile and urine makes it suitable for patients with renal insufficiency .
Eigenschaften
Molekularformel |
C23H29ClN2O5S2 |
|---|---|
Molekulargewicht |
513.1 g/mol |
IUPAC-Name |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1 |
InChI-Schlüssel |
XDDQNOKKZKHBIX-VMHOVUQGSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


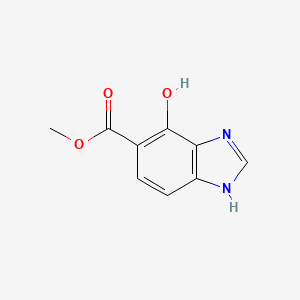
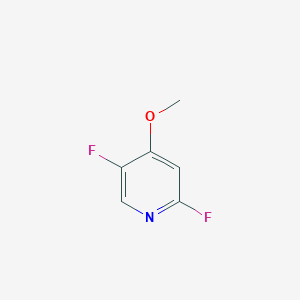
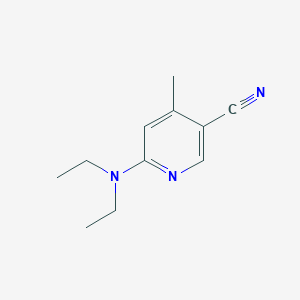
![3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010296.png)
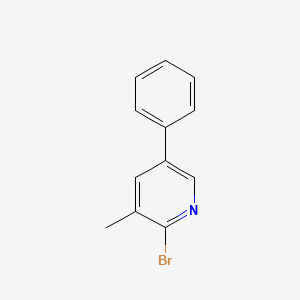
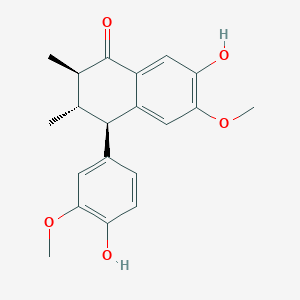
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
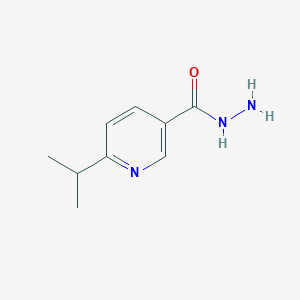

![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
